Cas no 7226-33-7 (2-Deoxy-2-fluoro-D-ribofuranose)

2-Deoxy-2-fluoro-D-ribofuranose structure
7226-33-7 structure
商品名:2-Deoxy-2-fluoro-D-ribofuranose
CAS番号:7226-33-7
MF:C5H9O4F
メガワット:152.12096
CID:977038
PubChem ID:189004

2-Deoxy-2-fluoro-D-ribofuranose 化学的及び物理的性質

名前と識別子

    • 2'-deoxy-2'-fluororibose
    • D-Ribose, 2-deoxy-2-fluoro-
    • (2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal
    • 2-DEOXY-2-FLUORO-D-RIBOFURANOSE
    • 7226-33-7
    • DTXSID40222587
    • (2R,3R,4R)-2-fluoro-3,4,5-trihydroxy-pentanal
    • SCHEMBL187021
    • 2-Deoxy-2-fluoro-D-ribofuranose
    • インチ: InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1
    • InChIKey: NJYXSKVOTDPOAT-LMVFSUKVSA-N
    • ほほえんだ: C([C@H]([C@H]([C@H](C=O)F)O)O)O

計算された属性

  • せいみつぶんしりょう: 152.04847
  • どういたいしつりょう: 152.04848693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.3

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 403.1±45.0 °C at 760 mmHg
  • フラッシュポイント: 197.6±28.7 °C
  • PSA: 77.76
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

2-Deoxy-2-fluoro-D-ribofuranose セキュリティ情報

2-Deoxy-2-fluoro-D-ribofuranose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D236303-1mg
2-Deoxy-2-fluoro-D-ribofuranose
7226-33-7
1mg
$173.00 2023-05-18
TRC
D236303-0.5mg
2-Deoxy-2-fluoro-D-ribofuranose
7226-33-7
0.5mg
$ 50.00 2022-06-05
TRC
D236303-10mg
2-Deoxy-2-fluoro-D-ribofuranose
7226-33-7
10mg
$1378.00 2023-05-18
TRC
D236303-5mg
2-Deoxy-2-fluoro-D-ribofuranose
7226-33-7
5mg
$775.00 2023-05-18
TRC
D236303-100mg
2-Deoxy-2-fluoro-D-ribofuranose
7226-33-7
100mg
$ 12800.00 2023-09-08

2-Deoxy-2-fluoro-D-ribofuranose 関連文献

2-Deoxy-2-fluoro-D-ribofuranoseに関する追加情報

2-Deoxy-2-Fluoro-D-Ribofuranose (CAS No. 7226-33-7): A Key Compound in Glycobiology and Drug Development

2-Deoxy-2-fluoro-D-ribofuranose (CAS No. 7226-33-7) is a pivotal compound in the field of glycobiology and pharmaceutical research. This fluorinated ribose derivative has garnered significant attention due to its unique structural properties and potential therapeutic applications. As a glycosidic analog, it serves as a critical tool for studying carbohydrate metabolism and its role in disease mechanisms. Recent advancements in molecular imaging and targeted drug delivery have further highlighted the importance of 2-Deoxy-2-fluoro-D-ribofuranose in modern biomedical research.

2-Deoxy-2-fluoro-D-ribofuranose is structurally derived from D-ribofuranose, a five-membered sugar ring, with the substitution of a fluorine atom at the 2-position and the removal of a hydroxyl group. This modification significantly alters its biochemical reactivity and metabolic stability, making it a preferred radiolabeled compound for in vivo imaging studies. The fluorine atom introduces unique electrophilic properties, which are exploited in PET (Positron Emission Tomography) imaging to track metabolic pathways in real-time.

Recent studies have demonstrated that 2-Deoxy-2-fluoro-D-ribofuranose is a key tracer in carbohydrate metabolism research. Its incorporation into cellular metabolism allows researchers to monitor glycolytic flux and glucose utilization in various physiological and pathological conditions. For instance, 2023 research published in *Nature Communications* highlighted its role in elucidating the metabolic reprogramming of cancer cells, where the compound revealed altered glycolytic activity in pancreatic adenocarcinoma models. This finding underscores the potential of 2-Deoxy-2-fluoro-D-ribofuranose as a metabolic probe for oncology applications.

2-Deoxy-2-fluoro-D-ribofuranose has also emerged as a critical component in the development of targeted therapies for infectious diseases. Its fluorinated structure enhances its biodistribution and target specificity, enabling its use in antiviral drug development. A 2023 study in *Science Translational Medicine* explored its potential as a radiolabeled probe for HIV-1 reverse transcriptase inhibitors, demonstrating its utility in drug screening and mechanism-of-action studies. These findings suggest that 2-Deoxy-2-fluoro-D-ribofuranose could serve as a platform for developing novel antiviral agents.

2-Deoxy-2-fluoro-D-ribofuranose is synthesized through a series of chemical modifications of D-ribofuranose. The fluorination process involves the selective substitution of a hydroxyl group with a fluorine atom, which requires precise reaction conditions to ensure stereochemical integrity. The synthetic pathway typically involves fluoride reagents and catalytic systems to achieve the desired fluorinated sugar. This synthetic strategy is critical for producing high-purity 2-Deoxy-2-fluoro-D-ribofuranose, which is essential for clinical and preclinical studies.

2-Deoxy-2-fluoro-D-ribofuranose has been extensively used in molecular imaging to study metabolic processes in vivo. Its radiolabeled form, often fluorine-18 (F-18), is commonly employed in PET imaging to visualize glucose metabolism in neurodegenerative diseases such as Alzheimer's disease. A 2023 review in *Journal of Nuclear Medicine* emphasized its role in tracking metabolic changes in dementia patients, highlighting its potential for early disease detection and therapy monitoring. These applications underscore the versatility of 2-Deoxy-2-fluoro-D-ribofuranose in clinical diagnostics.

The therapeutic potential of 2-Deoxy-2-fluoro-D-ribofuranose extends beyond imaging applications. Its metabolic properties make it a candidate for targeted drug delivery systems, where it can be conjugated to therapeutic agents to enhance their specificity and efficacy. A 2023 study in *Advanced Drug Delivery Reviews* explored its use in nanoparticle-based drug delivery, demonstrating its ability to target cancer cells with high selectivity. This approach could revolutionize cancer therapy by minimizing systemic toxicity and improving treatment outcomes.

2-De.

2-Deoxy-2-fluoro-D-ribofuranose is also a valuable tool in drug discovery for metabolic disorders. Its ability to mimic natural sugars allows researchers to study enzyme kinetics and substrate specificity in glycosyltransferases and glycogen synthase. This structural mimicry is crucial for developing inhibitors and activators of these enzymes, which are implicated in diabetes and liver diseases. A 2023 study in *Cell Metabolism* demonstrated its utility in identifying novel drug targets for type 2 diabetes, highlighting its role in metabolic research.

2-Deoxy-2-fluoro-D-ribofuranose has been extensively characterized using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These methods provide detailed insights into its structural integrity and chemical behavior under various reaction conditions. The spectroscopic data are essential for quality control and standardization of 2-Deoxy-2-fluoro-D-ribofuranose for pharmaceutical and research applications. This analytical rigor ensures its reliability in experimental studies.

2-Deoxy-2-fluoro-D-ribofuranose is a non-toxic compound with low metabolic activity, making it suitable for long-term studies in in vivo models. Its stability in biological systems allows for prolonged tracking of metabolic processes, which is critical for understanding disease progression and therapy response. This biocompatibility is a key factor in its clinical translation and application in personalized medicine.

2-Deoxy-2-fluoro-D-ribofuranose continues to be a cornerstone in the study of carbohydrate metabolism and its therapeutic implications. Its versatile applications in imaging, drug delivery, and metabolic research highlight its importance in biomedical innovation. As research progresses, the potential of 2-Deoxy-2-fluoro-D-ribofuranose is expected to expand, contributing to advancements in diagnostics, therapeutics, and disease management.

2-Deoxy-2-fluoro-D-ribofuranose is a fluorinated sugar analog with unique structural and functional properties. Its applications in imaging, drug delivery, and metabolic research underscore its significance in biomedical science. As scientific understanding deepens, the potential of 2-Deoxy-2-fluoro-D-ribofuranose will continue to evolve, shaping the future of precision medicine and healthcare innovation.

2-Deoxy-2-fluoro-D-ribofuranose is a fluorinated sugar derivative that has become a cornerstone in glycobiology and pharmaceutical research. Its structural modifications and biochemical properties make it an essential tool for studying carbohydrate metabolism and developing targeted therapies. As research advances, the applications of 2-Deoxy-2-fluoro-D-ribofuranose will continue to expand, driving innovations in medicine and biotechnology.

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